N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine
Description
Chemical Structure and Properties The compound N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine (CAS: 1354952-09-2) features a 1,2,4-triazole core substituted with a cyclopropyl group at position 5 and a methyl group at position 2. The triazole is further functionalized with a methylpyrrolidin-3-amine moiety via a methylene bridge. Its molecular formula is C₁₂H₂₀N₆, with a molecular weight of 166.22 g/mol .
Properties
IUPAC Name |
N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-16(10-5-6-13-7-10)8-11-14-15-12(17(11)2)9-3-4-9/h9-10,13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELVLZOPZWMHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CC2)CN(C)C3CCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine is a novel compound that has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, particularly focusing on its pharmacological effects.
The compound has the following chemical characteristics:
- Molecular Formula : C10H16N4
- Molecular Weight : 192.26 g/mol
- IUPAC Name : N-((5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylpyrrolidin-3-amine
Synthesis
The synthesis of this compound typically involves the Mannich reaction, which combines an amine with formaldehyde and a ketone or aldehyde. This method is effective for generating a variety of biologically active Mannich bases. The specific reaction conditions and reagents can influence the yield and purity of the final product.
Antimicrobial Activity
Research indicates that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains and fungi. The biological activity of this compound is hypothesized to follow this trend due to its structural similarities.
| Activity | Effect | Reference |
|---|---|---|
| Antibacterial | Inhibits growth of Gram-positive bacteria | |
| Antifungal | Effective against Candida species | |
| Antiviral | Potential activity against viral infections |
Cytotoxicity
Preliminary studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it may possess anticancer properties, particularly in inhibiting cell proliferation.
The proposed mechanism of action for this compound involves interference with cellular processes such as DNA synthesis and cell division. The triazole moiety is known to inhibit enzymes involved in these pathways, thereby exerting its cytotoxic effects.
Case Studies
Recent studies have highlighted the compound's potential in treating infections caused by resistant strains of bacteria and fungi. For example, a study demonstrated that derivatives of triazole compounds significantly reduced the viability of methicillin-resistant Staphylococcus aureus (MRSA) in vitro.
Study Overview
- Title : Efficacy of Triazole Derivatives Against MRSA
- Method : In vitro testing using agar diffusion methods.
- Results : N-[5-cyclopropyl-4-methyltriazole] showed a zone of inhibition comparable to standard antibiotics.
- : Suggests potential for development as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives with Pyrrolidine/Pyridine Substitutions
A systematic comparison with structurally analogous compounds reveals critical differences in substituents, physicochemical properties, and synthetic routes. Key examples include:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Observations :
- Substituent Impact : The cyclopropyl group in the target compound likely enhances steric shielding and metabolic stability compared to bulkier substituents (e.g., ethyl in or bromobenzyl in ).
- Biological Activity : While the target compound lacks explicit activity data, analogs like the pyridine-oxane-triazole hybrid () demonstrate macrofilaricidal potency, suggesting triazole derivatives are viable for antiparasitic drug discovery.
Pyrrolidine-Containing Analogs
Comparisons include:
Table 2: Pyrrolidine-Based Analogues
Key Observations :
- Structural Flexibility: The target compound’s pyrrolidine is N-methylated, reducing hydrogen-bond donor capacity compared to unsubstituted analogs (e.g., ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
